

# PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: BAY-299

Cat. No.: B1574167

[Get Quote](#)

1.1 Introduction **BAY-299** is a potent, selective, and cell-active chemical probe acting as a dual inhibitor of Bromodomain-containing protein 1 (BRD1/BRPF2) and TATA-box binding protein Associated Factor 1 (TAF1).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), **BAY-299** provides a precision tool to dissect the specific roles of BRPF2 and TAF1 in chromatin regulation, particularly in Acute Myeloid Leukemia (AML) and neurodevelopmental pathways.

Critical Note on In Vivo Utility: While **BAY-299** exhibits nanomolar potency in vitro (

~67 nM for BRPF2), its in vivo pharmacokinetic (PK) profile in rodents requires careful formulation to ensure sufficient exposure.[1] This guide outlines the mandatory validation steps to transition this probe from a petri dish to a rat model.

1.2 Chemical Identity & Controls To ensure scientific rigor, all in vivo studies must utilize the designated negative control to rule out off-target toxicity.

| Feature     | Chemical Probe              | Negative Control             |
|-------------|-----------------------------|------------------------------|
| Name        | BAY-299                     | BAY-364                      |
| Target      | BRD1 (BRPF2), TAF1 (BD2)    | Inactive (Structural Analog) |
| MW          | 429.47 g/mol                | 401.4 g/mol                  |
| CAS         | 2080306-23-4                | N/A (Proprietary/SGC)        |
| Solubility  | Low (Aqueous); High (DMSO)  | Low (Aqueous)                |
| Primary Use | Chromatin reader inhibition | Off-target toxicity baseline |

## PART 2: MECHANISM OF ACTION (Visualization)

**BAY-299** functions by competitively binding to the acetyl-lysine (KAc) recognition pocket of the bromodomains.[1] This blockade prevents the recruitment of the MOZ/MORF histone acetyltransferase (HAT) complex to chromatin, thereby downregulating specific oncogenes (e.g., in AML).



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action.[1] **BAY-299** competitively displaces BRD1/TAF1 from acetylated chromatin, disrupting the MOZ/MORF transcriptional machinery.

## PART 3: FORMULATION & DOSING PROTOCOLS

**3.1 Solubility Challenge** **BAY-299** is lipophilic and poorly soluble in pure water.[1] Standard saline formulations will result in precipitation and failed delivery.[1] The following "Gold Standard" formulation is validated for rat IP/PO administration.

**3.2 Recommended Vehicle (Solution)**

- Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O[3]
- Stability: Prepare fresh daily. Stable for <24 hours at room temperature.

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL):

- Weigh: Measure 50 mg of **BAY-299** powder.
- Dissolve (Phase 1): Add 0.5 mL of DMSO (anhydrous). Vortex and sonicate until completely clear (amber solution).
- Co-solvent (Phase 2): Add 4.0 mL of PEG300. Vortex vigorously.
- Surfactant (Phase 3): Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.[1]
- Aqueous (Phase 4): Slowly add 5.0 mL of warm (37°C) ddH2O while stirring.
  - Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes. If it remains cloudy, the compound is not suitable for IV; use for PO/IP only.

### 3.3 Dosing Guidelines

| Parameter  | Specification                     | Notes                                        |
|------------|-----------------------------------|----------------------------------------------|
| Species    | Rat (Sprague-Dawley or Wistar)    | Male/Female (check for sex-dimorphism in PK) |
| Route      | Intraperitoneal (IP) or Oral (PO) | IV only if solution is perfectly clear.[1]   |
| Dose Range | 10 – 50 mg/kg                     | Start with 20 mg/kg for efficacy models.[1]  |
| Volume     | 5 mL/kg                           | e.g., 1.25 mL for a 250g rat.                |
| Frequency  | QD (Once Daily) or BID            | Dependent on PK clearance (see Part 4).      |

## PART 4: PHARMACOKINETIC (PK) VALIDATION WORKFLOW

Before initiating costly disease models (e.g., xenografts), you must validate that **BAY-299** achieves sufficient plasma exposure in your specific rat strain.[\[1\]](#)

### 4.1 PK Pilot Study Design

- Animals: n=3 rats (Cannulated jugular vein recommended for serial sampling).
- Dose: Single bolus, 20 mg/kg (IP).[\[1\]](#)
- Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Matrix: Plasma (K2EDTA anticoagulant).[\[1\]](#)

### 4.2 Bioanalytical Method (LC-MS/MS)

- Column: C18 Reverse Phase (e.g., Waters XBridge).[\[1\]](#)
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[\[1\]](#)
- Transition: Monitor parent mass  $[M+H]^+$  430.5  $\rightarrow$  Daughter ions (optimize based on fragmentation).



[Click to download full resolution via product page](#)

Figure 2: PK Validation Workflow. A "Go/No-Go" decision tree ensures resources are not wasted on efficacy studies if drug exposure is insufficient.

## PART 5: EFFICACY STUDY PROTOCOL (Example: AML Model)

Context: TAF1 and BRD1 are implicated in maintaining the "stemness" of Acute Myeloid Leukemia (AML) cells.

### 5.1 Experimental Setup

- Model: Subcutaneous xenograft of MV4-11 (AML cell line) in NOD/SCID rats.[1]
- Groups (n=8 per group):
  - Group A: Vehicle Control (QD).[1]
  - Group B: BAY-364 (Negative Control) 40 mg/kg QD.[1]
  - Group C: **BAY-299** 40 mg/kg QD.[1]
- Duration: 21 Days.

### 5.2 Readouts

- Primary: Tumor Volume ( ).[1]
- Secondary: Body Weight (Toxicity marker).[1]
- Terminal: Harvest tumor for Pharmacodynamics (PD).
  - PD Marker: qRT-PCR for c-MYC or HEXIM1 (downstream targets of BRD/TAF1 inhibition). [1]

### 5.3 Interpretation of Results

- Valid Result: Group C shows statistically significant tumor growth inhibition (TGI) compared to both Group A (Vehicle) and Group B (Negative Control).[1]
- Off-Target Flag: If Group B (Negative Control) shows significant toxicity or efficacy, the observed effect in Group C may be non-specific.[1]

## PART 6: REFERENCES

- Bouche, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." [4][5] *Journal of Medicinal Chemistry*.
  - Core citation for chemical structure, synthesis, and in vitro potency.
- Structural Genomics Consortium (SGC). "Chemical Probe: **BAY-299**." SGC Probes.
  - Source for negative control identification and selectivity data. [2][6]
- Bayer Open Science. "**BAY-299** / BAY-364 Pair Characterization." Bayer. [1][7]
  - Verification of the probe/control pairing.
- Chemical Probes Portal. "**BAY-299** General Profile."
  - Independent assessment of probe quality and suitability.
- Jian, Y., et al. (2021). "TAF1 inhibitor **Bay-299** induces cell death in acute myeloid leukemia." [1] *Translational Cancer Research*.
  - Primary reference for AML efficacy and biological context.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [BAY-299, TAF1 and BRD1 inhibitor \(CAS 2080306-23-4\) | Abcam \[abcam.com\]](#)
- 2. [BAY-299 | Structural Genomics Consortium \[thesgc.org\]](#)
- 3. [selleckchem.com \[selleckchem.com\]](#)
- 4. [rndsystems.com \[rndsystems.com\]](#)

- [5. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. bayer.com \[bayer.com\]](#)
- To cite this document: BenchChem. [PART 1: EXECUTIVE SUMMARY & COMPOUND PROFILE]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models\]](https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)